molecular formula C16H22N2 B416345 N-(3-pyridinylmethyl)-1-adamantanamine

N-(3-pyridinylmethyl)-1-adamantanamine

Cat. No.: B416345
M. Wt: 242.36g/mol
InChI Key: MQGCWYOYOGXQBU-UHFFFAOYSA-N
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Description

N-(3-Pyridinylmethyl)-1-adamantanamine (CAS: 352544-63-9) is a rigid adamantane derivative with a 3-pyridinylmethyl substituent. Its molecular formula is C₁₆H₂₂N₂, and it features a bicyclic adamantane core linked via an amine group to a pyridine ring.

Properties

Molecular Formula

C16H22N2

Molecular Weight

242.36g/mol

IUPAC Name

N-(pyridin-3-ylmethyl)adamantan-1-amine

InChI

InChI=1S/C16H22N2/c1-2-12(10-17-3-1)11-18-16-7-13-4-14(8-16)6-15(5-13)9-16/h1-3,10,13-15,18H,4-9,11H2

InChI Key

MQGCWYOYOGXQBU-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NCC4=CN=CC=C4

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCC4=CN=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Adamantane Derivatives

Structural and Functional Group Variations

N-(Adamantan-1-yl)-4-(2-{[(Adamantan-1-yl)carbamothioyl]amino}ethyl)piperazine-1-carbothioamide
  • Structure : Features dual adamantane units linked via thiourea and piperazine groups.
  • Key Differences : The thiourea and piperazine moieties introduce hydrogen-bonding capacity and conformational flexibility, unlike the rigid pyridine linkage in the target compound. This may enhance receptor binding but reduce metabolic stability .
N-(3-Methoxybenzyl)-1-Adamantanamine
  • Structure : Adamantane linked to a methoxybenzyl group.
  • Key Differences: The methoxy group provides moderate polarity, but the benzene ring lacks the basicity of pyridine.
N-[(3-Nitrophenyl)methyl]Adamantan-1-amine
  • Structure : Nitrophenylmethyl substituent on adamantane.
  • Key Differences : The nitro group is strongly electron-withdrawing, which may reduce bioavailability due to increased polarity. In contrast, the pyridine group in the target compound balances polarity and lipophilicity .
D. N-(1-Adamantyl)-3-Aminobenzamide (Compound 35 in )
  • Structure: Adamantane linked via a carboxamide to an aminobenzene ring.
  • The benzamide moiety is less basic than pyridine, affecting solubility .

Physicochemical Properties

Property N-(3-Pyridinylmethyl)-1-Adamantanamine N-(3-Methoxybenzyl)-1-Adamantanamine N-(Adamantan-1-yl)-3-Aminobenzamide
Molecular Weight 242.36 g/mol 271.40 g/mol 313.41 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 (higher lipophilicity) ~2.8 (lower due to carboxamide)
Water Solubility Moderate (pyridine enhances polarity) Low (methoxybenzyl is less polar) Low (carboxamide increases polarity)
Coordination Potential High (pyridine can act as a ligand) None Moderate (amide groups)

Key Insights :

  • The pyridine group in the target compound improves solubility compared to purely lipophilic derivatives (e.g., methoxybenzyl).
  • Adamantane derivatives with carboxamide or thiourea groups (e.g., compound 35) exhibit higher polarity but may face stability issues in biological systems .
Antimicrobial Activity
  • Silver(I) Complexes of 1-Adamantanamine (): Nitrate and perchlorate derivatives showed MIC values of 0.02–50 μmol/L against bacteria/fungi. Activity correlates with silver content and ligand rigidity.
Anticancer Potential
  • N-[3-(Chloromethyl)benzyl]-1-Adamantanamine ():
    • Demonstrated pro-apoptotic effects in cancer cells via mitochondrial pathways.
    • The chloromethyl group may confer reactivity absent in the target compound, but the pyridine moiety could offer alternative mechanisms (e.g., kinase inhibition) .

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